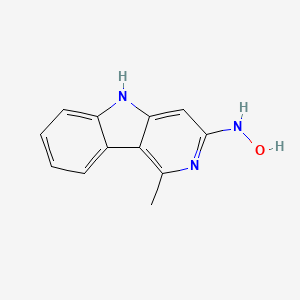

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole

Übersicht

Beschreibung

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole is a direct-acting mutagenic compound derived by metabolic activation from 3-amino-1-methyl-5H-pyrido(4,3-b)indole, a strongly mutagenic carcinogen . This compound is known for its ability to cause DNA strand cleavage and has been extensively studied for its mutagenic properties .

Vorbereitungsmethoden

The synthesis of 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole involves the metabolic activation of 3-amino-1-methyl-5H-pyrido(4,3-b)indole. This activation is typically catalyzed by enzymes in the liver, such as prolyl transfer RNA synthetase, in the presence of adenosine triphosphate and l-proline . The enzymatic mechanism converts the precursor compound into a form that readily reacts with DNA .

Analyse Chemischer Reaktionen

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form its nitroso derivative.

Reduction: The nitroso derivative can be reduced back to the hydroxyamino form.

Substitution: The compound can react with DNA, leading to covalent binding and strand cleavage.

Common reagents and conditions used in these reactions include adenosine triphosphate, l-proline, and enzymes such as prolyl transfer RNA synthetase . The major products formed from these reactions include DNA adducts and strand cleavage products .

Wissenschaftliche Forschungsanwendungen

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole has several scientific research applications:

Chemistry: It is used to study the mechanisms of DNA damage and repair.

Biology: The compound is used to investigate the mutagenic effects of carcinogens and their metabolic activation.

Medicine: Research on this compound helps in understanding the molecular basis of cancer and the role of DNA damage in carcinogenesis.

Industry: It is used in the development of assays for detecting mutagenic compounds

Wirkmechanismus

The mechanism of action of 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole involves its metabolic activation to a reactive form that can covalently bind to DNA. This binding leads to DNA strand cleavage, which is primarily caused by active oxygen radicals produced during the oxidative degradation of the compound . The molecular targets include DNA, and the pathways involved are those related to oxidative stress and DNA repair .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole is unique in its strong mutagenic and DNA-cleaving properties. Similar compounds include:

3-Amino-1-methyl-5H-pyrido(4,3-b)indole: The precursor compound that is metabolically activated to form this compound.

2-Hydroxyamino-6-methyldipyrido(1,2-a3’,2’-d)imidazole: Another mutagenic compound that undergoes similar oxidative and reductive transformations.

These compounds share similar mechanisms of action but differ in their specific structures and the enzymes involved in their activation .

Biologische Aktivität

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole, also known as Trp-P-2(NHOH), is a metabolite derived from the pyrolysis of tryptophan. This compound has garnered attention due to its potential biological activities, particularly in terms of mutagenicity, carcinogenicity, and antioxidative properties. This article explores the biological activity of this compound through various studies and findings.

This compound is synthesized from its precursor, 3-amino-1-methyl-5H-pyrido(4,3-b)indole (Trp-P-2), via hydroxylation. The compound has been shown to exhibit various chemical reactions that contribute to its biological activity, including DNA modification and interaction with cellular components.

1. Mutagenicity and Carcinogenicity

Research indicates that this compound is a potent mutagen. In studies involving the Ames test, it has been demonstrated to induce mutations in Salmonella strains, which are commonly used to assess the mutagenic potential of compounds. Notably, Trp-P-2(NHOH) was found to be more active than its parent compound Trp-P-2 in inducing mutations .

In long-term feeding studies with ACI rats, Trp-P-2 was shown to induce liver tumors, indicating its carcinogenic potential. Of the twenty rats fed a diet containing 0.01% Trp-P-2 for an extended period, several developed neoplastic liver nodules . This highlights the compound's role as a significant risk factor for liver cancer.

2. Antimutagenic and Antioxidative Properties

Interestingly, while Trp-P-2(NHOH) is primarily recognized for its mutagenic effects, it also exhibits antimutagenic properties under certain conditions. For instance, compounds derived from white tea have been shown to inhibit the mutagenicity of 3-hydroxyamino derivatives in Salmonella assays . This suggests that dietary components may mitigate some of the harmful effects associated with this compound.

Furthermore, studies have indicated that Trp-P-2(NHOH) can undergo reversible oxidation mediated by superoxide dismutase (SOD), which may contribute to its antioxidative activity . This dual nature—acting as both a mutagen and an antioxidant—underscores the complex biological behavior of this compound.

Table 1: Summary of Biological Activities of this compound

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound interacts with DNA, leading to modifications that can result in mutations.

- Reactive Oxygen Species (ROS) : Its ability to generate or scavenge ROS plays a crucial role in its antioxidative properties.

- Enzyme Modulation : The compound may influence various enzymes involved in metabolic pathways related to carcinogenesis.

Eigenschaften

IUPAC Name |

N-(1-methyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-7-12-8-4-2-3-5-9(8)14-10(12)6-11(13-7)15-16/h2-6,14,16H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXMRYZUBOAGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=CC(=N1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225329 | |

| Record name | 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74317-45-6 | |

| Record name | N-Hydroxy-1-methyl-5H-pyrido[4,3-b]indol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74317-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074317456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.